molecular formula C11H17BO2S2 B1399155 4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane CAS No. 1172999-13-1

4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane

Cat. No.: B1399155
CAS No.: 1172999-13-1
M. Wt: 256.2 g/mol
InChI Key: ADUWWMSFVTWLQY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a thiophene ring substituted with a methylthio (-SMe) group at the 5-position. The compound belongs to the dioxaborolane class, characterized by its pinacol boronate structure (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings . The methylthio substituent introduces electron-donating properties, modulating the electronic environment of the thiophene ring and influencing the compound’s reactivity and solubility. This derivative is primarily utilized in organic synthesis for constructing conjugated polymers, organic semiconductors, and dyes, where precise control of electronic properties is critical .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methylsulfanylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S2/c1-10(2)11(3,4)14-12(13-10)8-6-7-9(15-5)16-8/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUWWMSFVTWLQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications in therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The compound features a boron atom integrated within a dioxaborolane ring structure, which is further substituted with a thiophene moiety. The presence of the methylthio group enhances its reactivity and interaction with biological targets.

Molecular Formula: C10_{10}H15_{15}BO2_2S
Molecular Weight: 210.10 g/mol
CAS Number: [193978-23-3]

1. Boron Neutron Capture Therapy (BNCT)

One of the primary areas of research involves the application of this compound in BNCT. BNCT is a targeted cancer therapy that relies on the accumulation of boron compounds in tumor cells followed by neutron irradiation to induce cell death. Studies have indicated that derivatives of this compound can effectively target glioblastoma multiforme (GBM) cells while showing low toxicity to normal cells.

2. DNA Interaction

Research has demonstrated that the compound can be phosphorylated by human deoxycytidine kinase and incorporated into cellular DNA. This incorporation can lead to apoptosis in cancer cells at higher concentrations, specifically through the activation of caspase pathways (caspase-3 and caspase-7) .

In Vitro Studies

In vitro studies using human U-118 MG glioma cells showed that the compound exhibited low toxicity at non-toxic concentrations (in the mM range), suggesting its potential as a therapeutic agent with a favorable safety profile .

Concentration (mM) Toxicity to U-118 MG Cells Toxicity to Normal Fibroblasts
0.1LowLow
20Induces apoptosisLow
>20Significant apoptosisModerate

In Vivo Studies

The nematode Caenorhabditis elegans has been used as a model organism to assess the in vivo effects of the compound. The results indicated low toxicity levels, supporting its potential for further development in therapeutic applications .

Case Studies

  • Glioblastoma Multiforme Treatment
    • A study focused on the use of N(4)-[B-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan)methyl]-2'-deoxycytidine as a boron delivery agent for BNCT. It demonstrated effective targeting of GBM with minimal side effects on healthy tissues .
  • Comparative Analysis with Other Boron Compounds
    • Comparative studies highlighted that this compound exhibited superior selectivity for cancer cells over normal cells when compared to other boronated compounds used in BNCT .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the thiophene or heterocyclic core, impacting electronic, steric, and solubility properties. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight Key Properties
4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-yl)-1,3,2-dioxaborolane 5-(methylthio)thiophen-2-yl C₁₁H₁₇BO₂S₂ 268.19 g/mol Electron-donating -SMe group enhances electron density, moderate solubility
2-[5-(Difluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-(difluoromethyl)thiophen-2-yl C₁₁H₁₅BF₂O₂S 260.11 g/mol Electron-withdrawing -CF₂H group reduces electron density; increased polarity
2-[5-(Trifluoromethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-(trifluoromethyl)thiophen-2-yl C₁₁H₁₄BF₃O₂S 274.10 g/mol Strong electron-withdrawing -CF₃ group lowers HOMO energy; improves oxidative stability
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane 2-methylbenzo[b]thiophen-3-yl C₁₅H₁₉BO₂S 274.19 g/mol Extended π-system (benzothiophene) enhances conjugation; bulky substituent limits steric accessibility
2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 5-hexylthieno[3,2-b]thiophen-2-yl C₁₉H₂₇BO₂S₂ 378.34 g/mol Alkyl chain (-C₆H₁₃) improves solubility; fused thienothiophene broadens absorption spectra

Reactivity in Cross-Coupling Reactions

The methylthio-substituted derivative exhibits faster coupling kinetics compared to electron-withdrawing analogs due to its electron-rich thiophene ring. For instance, in Suzuki-Miyaura reactions, the -SMe group facilitates oxidative addition with palladium catalysts, whereas -CF₃ or -CF₂H substituents require harsher conditions (e.g., elevated temperatures or stronger bases) . Steric effects also play a role: benzo[b]thiophene derivatives (e.g., ) show slower coupling due to increased steric hindrance, while alkylated thienothiophenes (e.g., ) maintain reactivity due to flexible side chains.

Electronic and Optical Properties

  • Methylthio derivative : The -SMe group raises the HOMO energy (-5.2 eV estimated), favoring hole transport in organic electronics .
  • Trifluoromethyl derivative : The -CF₃ group lowers HOMO (-6.1 eV), enhancing stability against oxidation but reducing charge-carrier mobility .
  • Benzothiophene analog : Extended conjugation shifts absorption maxima to longer wavelengths (λₐᵦₛ ~ 420 nm vs. 380 nm for thiophene derivatives), useful in low-bandgap polymers .

Solubility and Processing

Alkyl chain-containing derivatives (e.g., hexylthienothiophene in ) exhibit superior solubility in nonpolar solvents (toluene, hexanes), enabling solution-processed thin-film fabrication. In contrast, unsubstituted or polar substituents (-CF₃, -SMe) require polar aprotic solvents (THF, DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(5-(methylthio)thiophen-2-YL)-1,3,2-dioxaborolane

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